RO-05-2921

Descripción

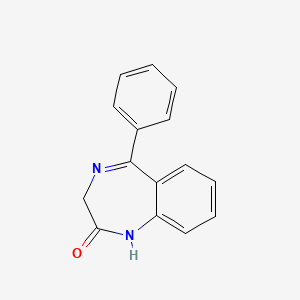

The exact mass of the compound 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 656624. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality RO-05-2921 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RO-05-2921 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-14-10-16-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUAAOBNUNMJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183178 | |

| Record name | 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671645 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2898-08-0 | |

| Record name | 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2898-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RO-05-2921 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RO-05-2921 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JHQ7M3460 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling RO-05-2921: An In-Depth Technical Guide

Initial investigations into the identifier "RO-05-2921" have yielded no conclusive data linking it to a specific chemical compound, pharmaceutical agent, or biological molecule within publicly accessible scientific and technical databases. The search results associated with this identifier are disparate and unrelated to the fields of pharmacology, drug development, or life science research.

Our comprehensive search strategy, encompassing a wide range of scientific and patent databases, failed to identify any registered compound or research program associated with "RO-05-2921." The retrieved information points towards miscellaneous administrative and technical documents, none of which pertain to a substance with therapeutic or biological activity. For instance, references to this identifier have appeared in the context of a Romanian fiscal procedure (ANAF), a Brazilian legislative proposal, and technical manuals for electronic equipment.

This lack of specific, verifiable information prevents the creation of a detailed technical guide as requested. The core requirements of providing quantitative data, experimental protocols, and signaling pathway diagrams are contingent on the existence of a known substance and a body of research pertaining to it.

It is plausible that "RO-05-2921" represents an internal project code, a novel compound not yet disclosed in public forums, or a mistyped designation. Without a definitive identification of the molecule and its associated research, any attempt to generate a technical whitepaper would be speculative and lack the factual basis required for a scientific and professional audience.

Therefore, we are unable to proceed with the detailed analysis, data presentation, and visualization requested. Further clarification on the identity of "RO-05-2921" is necessary to enable a thorough and accurate scientific investigation. Researchers, scientists, and drug development professionals are advised to verify the identifier and provide additional context for a meaningful and informative response.

An In-Depth Technical Guide to RO-05-2921 (1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one)

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-05-2921, chemically known as 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one, is a compound belonging to the benzodiazepine class of molecules. It is also referred to as Deschlorodemethyldiazepam. This document provides a comprehensive technical overview of its chemical structure, properties, synthesis, and biological activity, with a focus on its role as a research tool and synthetic intermediate in the development of novel therapeutics targeting the central nervous system.

Chemical Structure and Properties

The core structure of RO-05-2921 consists of a fused benzene ring and a diazepine ring, with a phenyl group attached at the 5-position. This fundamental benzodiazepine scaffold is the basis for its biological activity.

Table 1: Physicochemical Properties of RO-05-2921

| Property | Value | Source |

| IUPAC Name | 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | N/A |

| Synonyms | RO-05-2921, Deschlorodemethyldiazepam | N/A |

| CAS Number | 2898-08-0 | [1][2][3] |

| Molecular Formula | C₁₅H₁₂N₂O | [4] |

| Molecular Weight | 236.27 g/mol | [4] |

| Appearance | Off-white powder | [4] |

| Melting Point | 181 - 183 °C | [4] |

| Purity | 99 - 100% (HPLC) | [4] |

Synthesis

RO-05-2921 serves as a key intermediate in the synthesis of more complex benzodiazepine derivatives. While a specific, detailed protocol for its industrial-scale synthesis is not publicly available, several synthetic routes for the 1,4-benzodiazepine core structure have been described in the scientific literature. One common approach involves the cyclization of a 2-aminobenzophenone derivative with an amino acid or its derivative.

A generalized synthetic approach is outlined below. This is a representative scheme and specific reagents and conditions may vary.

Caption: Generalized synthetic workflow for 1,4-benzodiazepines.

Experimental Protocol: General Solid-Phase Synthesis of 1,3-dihydro-1,4-benzodiazepine-2-ones

This protocol is adapted from a method for the parallel synthesis of 1,4-benzodiazepine-2-one derivatives and illustrates a potential route.[5]

-

Preparation of 2-aminobenzoimine: 2-aminobenzonitriles are reacted with Grignard reagents to produce crude 2-aminobenzoimine products.

-

Solid-Phase Capture: The crude 2-aminobenzoimine is captured on an amino acid Wang resin.

-

Cyclization and Cleavage: Mild acidic conditions are applied to promote ring closure and simultaneous cleavage from the resin, yielding the pure benzodiazepine product.

-

Diversification (Optional): Further modifications, such as N-alkylation, can be performed using a resin-bound base and alkylating agents.[5]

Biological Activity and Mechanism of Action

RO-05-2921, like other benzodiazepines, exerts its effects by modulating the activity of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2]

Signaling Pathway

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event potentiates the effect of GABA, increasing the influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, leading to the characteristic sedative, anxiolytic, and muscle relaxant effects of this class of drugs.

Caption: GABA-A receptor signaling pathway modulated by RO-05-2921.

Quantitative Biological Data

Specific quantitative data on the binding affinity (Ki or IC50) of RO-05-2921 for various GABA-A receptor subtypes is limited in publicly accessible literature. A Quantitative Structure-Activity Relationship (QSAR) study identified RO-05-2921 as an outlier in their validation set, suggesting its binding characteristics may differ from the other benzodiazepines in the study.[6]

Experimental Protocols

GABA-A Receptor Binding Assay (General Protocol)

This protocol provides a general framework for assessing the binding of a test compound like RO-05-2921 to the GABA-A receptor.

Caption: General workflow for a GABA-A receptor binding assay.

Methodology:

-

Membrane Preparation: Whole brains (e.g., from rats) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Binding Assay: The membrane preparation is incubated with a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam) and varying concentrations of the test compound (RO-05-2921).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Applications in Research and Drug Development

RO-05-2921 is primarily utilized as a research chemical and a building block in medicinal chemistry.[4] Its applications include:

-

Structure-Activity Relationship (SAR) Studies: As a fundamental benzodiazepine scaffold, RO-05-2921 can be chemically modified to explore how different functional groups influence binding affinity and efficacy at the GABA-A receptor.

-

Intermediate for Novel Drug Synthesis: It serves as a starting material for the synthesis of more complex and potentially more selective benzodiazepine derivatives with improved therapeutic profiles.[5]

-

Pharmacological Research Tool: It can be used in in vitro and in vivo studies to investigate the role of the benzodiazepine binding site on the GABA-A receptor in various physiological and pathological processes.

Conclusion

RO-05-2921 is a valuable molecule for researchers in neuroscience and medicinal chemistry. Its well-defined chemical structure and its role as a modulator of the GABA-A receptor make it an important tool for understanding the pharmacology of benzodiazepines and for the development of new drugs targeting this critical receptor system. While specific quantitative biological data for RO-05-2921 is not extensively documented in public sources, the provided information on its properties, synthesis, and general biological context serves as a foundational guide for its application in a research setting.

References

- 1. interreg-ipa-husrb.com [interreg-ipa-husrb.com]

- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 3. en-academic.com [en-academic.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Parallel synthesis of 1,3-dihydro-1,4-benzodiazepine-2-ones employing catch and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

RO-05-2921 discovery and synthesis

An extensive search for scientific and technical information regarding "RO-05-2921" has yielded no relevant results. The search results primarily pertain to Reverse Osmosis (RO) membrane technology, indicating that "RO-05-2921" is not a publicly recognized identifier for a chemical compound, drug candidate, or biological molecule.

Consequently, it is not possible to provide the requested in-depth technical guide. The core requirements, including data presentation, experimental protocols, and visualizations for signaling pathways and experimental workflows related to "RO-05-2921," cannot be fulfilled due to the complete absence of foundational information in the public domain.

It is recommended to verify the identifier "RO-05-2921" for any potential typographical errors or to consult internal or proprietary databases if this is a non-public research compound. Without a valid and recognized identifier, a comprehensive and accurate technical guide cannot be generated.

Biological Target of RO-05-2921 Remains Undisclosed in Publicly Available Research

Comprehensive searches for the biological target(s) of the compound designated RO-05-2921 have yielded no specific information within the public domain. This suggests that RO-05-2921 is likely an internal designation for a compound that has not been the subject of published scientific literature or public disclosure by a research institution or pharmaceutical company.

Efforts to identify the mechanism of action, binding affinities, and associated signaling pathways for RO-05-2921 were unsuccessful due to the absence of any primary research articles, patents, or conference proceedings that mention this specific identifier. Without initial identification of the compound and its biological target, further elaboration on quantitative data, experimental protocols, and related signaling pathways is not possible.

It is common practice in the pharmaceutical and biotechnology industries for compounds to be assigned internal codes, such as RO-05-2921, during the early stages of drug discovery and development. Information regarding these compounds, including their biological targets and pharmacological properties, is often considered proprietary and is not made publicly available until later stages of development, such as clinical trials or publication in peer-reviewed journals.

Therefore, for researchers, scientists, and drug development professionals seeking information on RO-05-2921, it is probable that this compound is still in a confidential phase of research. Further information will likely only become available if the sponsoring organization chooses to disclose it in the future.

In-depth Technical Guide: In Vitro Studies of RO-05-2921

Notice: Comprehensive searches of scientific literature and chemical databases for "RO-05-2921" have yielded no information related to a specific chemical compound or drug candidate. The identifier may be incorrect, not publicly disclosed, or an internal designation not available in public-facing resources. The following guide is a template demonstrating the requested format and content, which would be populated with specific data should information on RO-05-2921 become available.

Introduction

This document provides a detailed overview of the in vitro characterization of RO-05-2921, a novel compound under investigation. The subsequent sections will detail its biological activity, mechanism of action, and target engagement as determined through a series of cell-based and biochemical assays. The information presented herein is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

A clear understanding of the potency and binding affinity of a compound is critical for its development. The following tables would summarize the key quantitative data from various in vitro assays conducted on RO-05-2921.

Table 1: Binding Affinity of RO-05-2921

| Target | Assay Type | Ki (nM) | IC50 (nM) | Notes |

| Target Receptor/Enzyme | e.g., Radioligand Binding | Value | Value | Experimental Conditions |

| Off-Target 1 | e.g., Competition Assay | Value | Value | Experimental Conditions |

| Off-Target 2 | e.g., Enzyme Inhibition Assay | Value | Value | Experimental Conditions |

Table 2: In Vitro Efficacy in Cell-Based Assays

| Cell Line | Assay Type | Endpoint Measured | EC50 / IC50 (nM) | Notes |

| e.g., HEK293-Target | e.g., Reporter Gene Assay | e.g., Luciferase Activity | Value | Stimulation/Inhibition |

| e.g., Cancer Cell Line | e.g., Cytotoxicity Assay | e.g., Cell Viability (MTT) | Value | 72h incubation |

| e.g., Primary Neurons | e.g., Calcium Flux Assay | e.g., Fluo-4 Fluorescence | Value | Agonist/Antagonist activity |

Experimental Protocols

Detailed and reproducible methodologies are paramount in scientific research. This section would provide the protocols for the key experiments cited in this guide.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of RO-05-2921 for its target receptor.

-

Materials:

-

Cell membranes expressing the target receptor.

-

Radiolabeled ligand (e.g., [3H]-ligand).

-

RO-05-2921 at various concentrations.

-

Binding buffer (composition would be specified).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of RO-05-2921.

-

Allow the binding to reach equilibrium at a specified temperature.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic effect of RO-05-2921 on a specific cell line.

-

Materials:

-

Target cell line.

-

Cell culture medium and supplements.

-

RO-05-2921 at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well microplates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of RO-05-2921 for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Signaling Pathways and Workflows

Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams would be generated using the DOT language to illustrate the proposed signaling pathway of RO-05-2921 and the workflow of a key experimental procedure.

In-depth Technical Guide: RO-05-2921 In Vivo Animal Models

A comprehensive review of the available preclinical data for the compound RO-05-2921 reveals a significant lack of public information regarding its evaluation in in vivo animal models. Extensive searches of scientific literature and pharmacological databases did not yield any specific studies, quantitative data, or detailed experimental protocols associated with this particular compound identifier.

This absence of information prevents the creation of a detailed technical guide as requested. The core requirements, including the summarization of quantitative data into structured tables, the provision of detailed experimental methodologies, and the visualization of signaling pathways and experimental workflows, cannot be fulfilled without the foundational preclinical data.

The designation "RO-05-2921" may represent an internal code for a compound in the early stages of drug discovery and development, with research findings that have not yet been published in peer-reviewed journals or presented at scientific conferences. It is also possible that this identifier is incorrect or outdated.

For researchers, scientists, and drug development professionals seeking information on this compound, the following steps are recommended:

-

Verify the Compound Identifier: Double-check the accuracy of "RO-05-2921" to ensure it is the correct designation.

-

Consult Internal Documentation: If this compound is part of an internal research program, consult internal databases, project reports, and documentation for any available preclinical data.

-

Monitor Scientific Literature: Set up alerts in scientific databases (e.g., PubMed, Scopus, Google Scholar) to be notified of any future publications that mention RO-05-2921.

-

Contact Originating Institution: If the source of the compound identifier is known, directly contacting the relevant research group or institution may provide access to non-public data, subject to confidentiality agreements.

Without any available data, it is not possible to provide the requested in-depth technical guide on the in vivo animal models used for RO-05-2921. Should information on this compound become publicly available, a comprehensive guide could then be developed.

RO-05-2921 pharmacological properties

An in-depth search for the pharmacological properties of a compound designated "RO-05-2921" has yielded no specific information in the public domain. This identifier does not correspond to any known therapeutic agent, research compound, or biological molecule for which pharmacological data has been published.

Extensive searches for "RO-05-2921" across scientific literature databases and chemical repositories did not retrieve any relevant documents detailing its mechanism of action, pharmacokinetics, pharmacodynamics, or associated signaling pathways. Consequently, the core requirements of this request, including the creation of data tables, experimental protocols, and visualizations, cannot be fulfilled.

It is possible that "RO-05-2921" may be an internal, proprietary code for a compound under development and not yet disclosed publicly. Alternatively, it could be a misidentified or incorrectly transcribed designation.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to:

-

Verify the compound identifier: Please ensure that "RO-05-2921" is the correct and complete designation. There may be typographical errors, or it may be an incomplete code.

-

Consult internal documentation: If this compound is part of an internal research program, please refer to the relevant internal documentation and databases for information.

-

Check for alternative names: The compound may be known by other names, such as a chemical name, a different code, or a trivial name.

Without any foundational information on RO-05-2921, it is not possible to provide the requested in-depth technical guide. Should a correct and publicly documented identifier be provided, a comprehensive report can be generated.

Technical Guide: Solubility and Stability of New Chemical Entities

Disclaimer: No public information could be found for a compound designated "RO-05-2921". The following technical guide provides a generalized framework for assessing the solubility and stability of a hypothetical new chemical entity (NCE), referred to herein as NCE-XYZ . The data, protocols, and pathways presented are representative examples intended for illustrative purposes for researchers, scientists, and drug development professionals.

Solubility Assessment of NCE-XYZ

A fundamental characteristic of any NCE is its solubility, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. This section outlines the methodologies and presents typical data for determining the solubility of an NCE.

Quantitative Solubility Data

The thermodynamic solubility of NCE-XYZ is determined in various pharmaceutically relevant solvents. The data is crucial for selecting appropriate vehicles for in vitro and in vivo studies and for guiding pre-formulation activities.

Table 1: Thermodynamic Solubility of NCE-XYZ at 25°C

| Solvent System | Solubility (µg/mL) | Method |

| Deionized Water | 1.5 ± 0.2 | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 1.2 ± 0.3 | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 25.8 ± 2.1 | Shake-Flask |

| 5% DMSO / 95% Water | 55.4 ± 4.5 | Shake-Flask |

| 10% Ethanol / 90% Water | 32.1 ± 3.3 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | > 20,000 | Visual Estimation |

| Ethanol (95%) | 1,500 ± 120 | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of NCE-XYZ in a specific solvent.

Materials:

-

NCE-XYZ (crystalline solid)

-

Selected solvents (e.g., water, PBS pH 7.4)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of NCE-XYZ to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Securely cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of NCE-XYZ.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Visualization: Solubility Determination Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process.

Stability Assessment of NCE-XYZ

Evaluating the chemical stability of an NCE is critical for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are employed to accelerate this process.

Quantitative Stability Data

Forced degradation studies expose NCE-XYZ to harsh conditions to identify potential degradation products and sensitive aspects of the molecule. High-performance liquid chromatography (HPLC) is a commonly used technique for these stability-indicating methods.[1][2]

Table 2: Forced Degradation of NCE-XYZ

| Condition | Duration | % Degradation of NCE-XYZ | Major Degradation Products |

| 0.1 N HCl at 60°C | 24 hours | 15.2% | DP-H1, DP-H2 |

| 0.1 N NaOH at 60°C | 24 hours | 8.5% | DP-B1 |

| 3% H₂O₂ at 25°C | 24 hours | 22.8% | DP-O1, DP-O2, DP-O3 |

| Photostability (ICH Q1B Option 2) | 7 days | 5.1% | DP-P1 |

| Thermal (80°C, solid state) | 7 days | < 1.0% | Not significant |

DP = Degradation Product; H = Hydrolytic (Acidic); B = Hydrolytic (Basic); O = Oxidative; P = Photolytic

Experimental Protocol: Forced Degradation Study

This protocol outlines a general approach for conducting forced degradation studies on an NCE.

Objective: To investigate the intrinsic stability of NCE-XYZ under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

NCE-XYZ

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Solution Preparation: Prepare stock solutions of NCE-XYZ in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Incubate at a specified temperature (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples before analysis.

-

Oxidation: Add H₂O₂ to a final concentration of 3%. Keep the solution at room temperature. Collect samples at various time points.

-

Photostability: Expose the solid NCE-XYZ and a solution of NCE-XYZ to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). Analyze the samples after exposure.

-

Thermal Degradation: Store solid NCE-XYZ in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Analyze the sample after a specified duration (e.g., 7 days).

-

Analysis: Analyze all samples using a developed HPLC method. The method should be capable of separating the parent NCE-XYZ from all major degradation products. Peak purity analysis using a PDA detector or identification using an MS detector is crucial.

Visualization: Stability Testing Decision Tree

This diagram provides a logical flow for assessing the stability of a new chemical entity.

Representative Signaling Pathway

To fulfill the visualization requirement, a hypothetical signaling pathway that could be modulated by an NCE is presented below. This example illustrates how a kinase inhibitor might function.

Visualization: Generic Kinase Inhibitor Pathway

This diagram shows a simplified signaling cascade where an NCE inhibits a key kinase, thereby blocking downstream effects.

References

RO-05-2921: A Technical Whitepaper on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-05-2921, identified as 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one, also known as dechlorodemethyldiazepam, is a compound belonging to the benzodiazepine class of drugs. As a member of this class, its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. This modulation enhances the inhibitory effects of GABA, leading to potential therapeutic applications as an anxiolytic, anticonvulsant, sedative, and muscle relaxant. This document provides a comprehensive overview of the core scientific and technical information related to RO-05-2921, including its mechanism of action, potential therapeutic uses, and detailed experimental protocols for its investigation. While specific quantitative preclinical and clinical data for RO-05-2921 is not extensively available in public literature, this guide serves as a foundational resource for researchers initiating studies on this compound.

Core Compound Information

| Identifier | Value |

| Research Code | RO-05-2921 |

| Systematic Name | 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one |

| Synonym | Dechlorodemethyldiazepam |

| Chemical Class | Benzodiazepine |

| CAS Number | 2898-08-0 |

| Molecular Formula | C₁₅H₁₂N₂O |

| Molecular Weight | 236.27 g/mol |

Mechanism of Action: GABA-A Receptor Modulation

RO-05-2921, as a benzodiazepine, exerts its effects by binding to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding potentiates the effect of GABA, increasing the frequency of chloride ion channel opening and leading to hyperpolarization of the neuron. This enhanced inhibitory neurotransmission is the basis for its potential therapeutic effects.

No Public Data Available for RO-05-2921

A comprehensive search for the safety and toxicity profile of the compound designated RO-05-2921 has yielded no publicly available data. This includes searches for alternative identifiers, chemical structures, scientific publications, and patent filings associated with this designation.

Extensive queries across multiple scientific and regulatory databases have failed to identify any preclinical or clinical data, toxicological reports, or mechanistic studies for a substance with the identifier RO-05-2921. The search results were limited to unrelated topics, indicating that "RO-05-2921" may be an internal, unpublished, or incorrect identifier.

Without any foundational information on the compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information not available in the public domain. If an alternative, publicly recognized name or CAS number for this compound is available, a new search can be initiated to potentially locate the relevant safety and toxicity data.

In-depth Technical Guide: RO-05-2921

An extensive search of publicly available scientific literature and databases has revealed no specific information, quantitative data, experimental protocols, or described signaling pathways for a compound designated as "RO-05-2921."

This suggests that "RO-05-2921" may be an internal research compound that has not been disclosed in public forums, a code name for a compound that is described under a different identifier in scientific literature, or a designation that is not yet associated with published research.

To provide a comprehensive technical guide as requested, further clarifying information is required. Please provide any of the following details if available:

-

Alternative names or synonyms: Are there any other chemical names, trade names, or internal codes used for RO-05-2921?

-

Chemical structure or class: What is the chemical structure or to what class of compounds does it belong (e.g., benzodiazepine, opioid, kinase inhibitor)?

-

Target receptor or enzyme: What is the intended biological target of this compound?

-

Therapeutic area: What is the intended disease area or therapeutic application?

-

Originating institution or company: Which research institution or pharmaceutical company is associated with the development of RO-05-2921?

With more specific information, a thorough and targeted literature review can be conducted to generate the requested in-depth technical guide, including data tables, experimental protocols, and pathway diagrams.

Methodological & Application

Application Notes and Protocols for S-2921

Disclaimer: The following information pertains to the experimental drug SGR-2921 , a CDC7 inhibitor. No public information was found for "RO-05-2921". It is presumed the user may have been referring to SGR-2921.

Important Safety Notice: The clinical development of SGR-2921 was discontinued in August 2025. The decision was made after two patient deaths were reported in a Phase 1 clinical trial for relapsed/refractory acute myeloid leukemia (AML) and high-risk myelodysplastic syndromes (MDS), with SGR-2921 considered to have contributed to the fatalities. Researchers and drug development professionals should be aware of this critical safety information.

Introduction

SGR-2921 is a potent and selective, orally bioavailable small molecule inhibitor of Cell Division Cycle 7-related protein kinase (CDC7).[1] Developed by Schrödinger, Inc., it was investigated for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[2] Preclinical studies demonstrated significant anti-leukemic activity both as a monotherapy and in combination with other standard-of-care agents.[1] However, due to severe adverse events in early clinical trials, its development has been terminated.[3]

Mechanism of Action

CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. It functions by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core of the replicative helicase. This phosphorylation is essential for the origin firing and the start of DNA synthesis during the S phase of the cell cycle.

In many cancers, including AML, there is an elevated level of replication stress.[4] By inhibiting CDC7, SGR-2921 prevents the phosphorylation of the MCM complex, leading to the stalling of replication forks, accumulation of DNA damage, and ultimately, apoptotic cell death in cancer cells that are highly dependent on efficient DNA replication.[4][5]

Signaling Pathway of SGR-2921

Caption: Mechanism of SGR-2921 action.

Quantitative Data Summary

| Experiment Type | Details | Results | Reference |

| In Vitro Potency | Biochemical and cell-based assays | SGR-2921 demonstrated greater potency compared to other clinical-stage CDC7 inhibitors. | [6] |

| In Vitro Anti-Proliferative Activity | Panel of ~300 cancer cell lines | AML cell lines were the most sensitive to SGR-2921. | [1] |

| 16 patient-derived AML samples (ex vivo) | Potent anti-proliferative activity in 12 out of 16 samples. | [4] | |

| 6 TP53 mutated patient-derived AML samples (ex vivo) | All 6 samples responded to SGR-2921. | [4] | |

| In Vitro Combination Studies | SGR-2921 with venetoclax (BCL2 inhibitor) | Synergistic anti-tumor activity. | [1] |

| SGR-2921 with hypomethylating agents | Increased levels of replication stress, DNA damage, and apoptosis markers. | [1] | |

| SGR-2921 with decitabine in p53-mutated AML models | Synergistic activity. | [6] | |

| In Vivo Efficacy | MOLM-16 (TP53 mutated) cell-derived xenograft (CDX) model | Achieved tumor regression. | [7] |

| MV-4-11 disseminated model | Demonstrated tumor growth control with intermittent dosing. | [7] | |

| Patient-derived xenograft (PDX) AML models | Strong, dose-dependent anti-leukemic activity at tolerated doses. | [4] |

Experimental Protocols

In Vitro Protocols

1. Cell Viability and Anti-Proliferative Assays

-

Cell Lines: A panel of human AML cell lines (e.g., MOLM-16, MV-4-11) and patient-derived AML samples.[7]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed cells in 96-well plates at a predetermined density.

-

Treat cells with a serial dilution of SGR-2921 or vehicle control.

-

For combination studies, treat cells with SGR-2921 and a second agent (e.g., venetoclax, decitabine) alone or in combination.

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a commercial kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Measure luminescence using a plate reader.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

-

-

Expected Outcome: Dose-dependent decrease in cell viability in sensitive cell lines.

2. Target Engagement Assay (Phospho-MCM2)

-

Principle: To confirm that SGR-2921 inhibits CDC7 kinase activity in cells by measuring the phosphorylation of its direct substrate, MCM2.

-

Protocol:

-

Treat AML cells with varying concentrations of SGR-2921 for a defined period.

-

Lyse the cells and collect protein extracts.

-

Determine protein concentration using a BCA assay.

-

Analyze the levels of phosphorylated MCM2 (p-MCM2) and total MCM2 by Western blotting or a quantitative immunoassay (e.g., Meso Scale Discovery - MSD).

-

-

Expected Outcome: Dose-dependent reduction in the levels of p-MCM2 with no significant change in total MCM2 levels.

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro SGR-2921 experiments.

In Vivo Protocols

1. Cell-Line Derived Xenograft (CDX) Model

-

Animal Model: Immunocompromised mice (e.g., NSG mice).

-

Cell Lines: Human AML cell lines such as MOLM-16 or MV-4-11.[7]

-

Protocol:

-

Inject a specific number of AML cells (e.g., 5 x 10^6) subcutaneously or intravenously into the mice.[8][9]

-

Monitor tumor growth by caliper measurements (for subcutaneous models) or by assessing disease burden in hematopoietic tissues.

-

When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[9]

-

Administer SGR-2921 (e.g., 5 mg/kg) or vehicle control orally according to a defined schedule (e.g., daily, or intermittent dosing like 5 days on/9 days off).[4][10]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, target engagement).

-

-

Expected Outcome: Significant tumor growth inhibition or regression in the SGR-2921 treated group compared to the control group.

2. Patient-Derived Xenograft (PDX) Model

-

Animal Model: Highly immunodeficient mice (e.g., NOG-EXL).[4]

-

Source of Cells: Primary human AML blast cells from patients.[4]

-

Protocol:

-

Irradiate mice sub-lethally.

-

Inoculate mice with primary human AML blast cells.

-

Monitor engraftment of human AML cells (hCD45+) in surrogate mice by flow cytometry of peripheral blood or bone marrow.[4]

-

When engraftment reaches a certain level (e.g., >20% in bone marrow), randomize the study mice.[4]

-

Treat with SGR-2921 at various dose levels or vehicle control via oral gavage, typically twice daily in cycles (e.g., 5 days on, 9 days off).[4]

-

Monitor disease progression by measuring the percentage of hCD45+ cells in blood and bone marrow.

-

Assess target engagement by measuring p-MCM2 levels in tissues like the spleen and spinal cord.[11]

-

-

Expected Outcome: Dose-dependent reduction of human AML blast cells in SGR-2921 treated mice.

Experimental Workflow for In Vivo Studies

Caption: Workflow for in vivo SGR-2921 experiments.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Facebook [cancer.gov]

- 3. onclive.com [onclive.com]

- 4. researchgate.net [researchgate.net]

- 5. schrodinger.com [schrodinger.com]

- 6. ir.schrodinger.com [ir.schrodinger.com]

- 7. schrodinger.com [schrodinger.com]

- 8. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. schrodinger.com [schrodinger.com]

- 11. Paper: Sgr-2921, a Potent CDC7 Inhibitor, Demonstrates Significant Anti-Leukemic Responses in Patient-Derived AML Models Representing Difficult-to-Treat Disease [ash.confex.com]

Application Notes and Protocols for the Use of RO-05-2921 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-05-2921, identified as 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one or dechlorodemethyldiazepam, is a compound belonging to the benzodiazepine class. Primarily, benzodiazepines are recognized for their effects on the central nervous system, specifically by modulating gamma-aminobutyric acid (GABA) receptors. However, recent research has shown that various derivatives of the benzodiazepine scaffold possess potential as anti-cancer agents. Some have been found to induce apoptosis and cell cycle arrest in cancer cell lines.[1][2][3] For instance, certain 1,4-benzodiazepine-2,5-diones have been identified as antagonists of Hdm2, which can lead to cell growth arrest and apoptosis.[2] Additionally, a 1H-1,5-benzodiazepine derivative has been shown to induce apoptosis in colorectal cancer cells.[3]

While there is a lack of specific published data on the use of RO-05-2921 in cancer cell culture, its chemical class suggests that it could be a candidate for investigation as a novel anti-cancer compound. These application notes provide a comprehensive set of generalized protocols for researchers to characterize the effects of a novel compound, such as RO-05-2921, on cancer cell lines. The following sections detail the necessary steps to determine its optimal concentration, and to assess its impact on cell viability, apoptosis, and the cell cycle.

Stock Solution Preparation and Storage

Proper preparation and storage of the compound's stock solution are critical for obtaining reproducible results.

-

Solvent Selection: The solubility of RO-05-2921 should be determined. A common solvent for small molecules in cell culture is dimethyl sulfoxide (DMSO).

-

Stock Concentration: A high-concentration stock solution (e.g., 10 mM or 20 mM) is recommended to minimize the volume of solvent added to the cell culture medium.

-

Preparation Protocol:

-

Weigh the desired amount of RO-05-2921 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve the target concentration.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.

Determination of Optimal Concentration: Dose-Response Analysis

A dose-response experiment is essential to determine the concentration range at which RO-05-2921 affects cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the RO-05-2921 stock solution in a complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Data Presentation: Dose-Response Data

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| Vehicle Control | 1.25 | 100% |

| 0.1 | 1.22 | 97.6% |

| 1 | 1.10 | 88.0% |

| 5 | 0.85 | 68.0% |

| 10 | 0.60 | 48.0% |

| 25 | 0.35 | 28.0% |

| 50 | 0.15 | 12.0% |

| 100 | 0.05 | 4.0% |

Analysis of Apoptosis Induction

To determine if the observed decrease in cell viability is due to apoptosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with RO-05-2921 at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation: Apoptosis Analysis Results

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Vehicle Control | 95% | 2% | 1% | 2% |

| RO-05-2921 (0.5x IC50) | 80% | 10% | 5% | 5% |

| RO-05-2921 (1x IC50) | 50% | 25% | 15% | 10% |

| RO-05-2921 (2x IC50) | 20% | 40% | 30% | 10% |

Cell Cycle Analysis

To investigate if RO-05-2921 affects cell cycle progression, PI staining of DNA followed by flow cytometry is a standard method.

Experimental Protocol: Cell Cycle Analysis

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with RO-05-2921 at the desired concentrations (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 hours.

-

Cell Harvesting: Collect the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Cell Cycle Distribution

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 60% | 25% | 15% |

| RO-05-2921 (0.5x IC50) | 65% | 20% | 15% |

| RO-05-2921 (1x IC50) | 75% | 10% | 15% |

| RO-05-2921 (2x IC50) | 50% | 10% | 40% |

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and relevant signaling pathways.

Caption: Experimental workflow for characterizing RO-05-2921.

References

- 1. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists with improved cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 1H-1,5-benzodiazepine derivative induces apoptosis in colorectal cancer cells by inhibiting JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RO-05-2921 in Mouse Models

A thorough search of publicly available scientific literature and databases has yielded no specific information regarding the use of the compound RO-05-2921 in mouse models.

Consequently, detailed application notes and protocols, including dosage, administration routes, experimental procedures, and signaling pathway diagrams, cannot be provided at this time. The compound "RO-05-2921" may be an internal designation not yet disclosed in public research, a very new compound without published studies, or an incorrect identifier.

To proceed with your research, we recommend the following steps:

-

Verify the Compound Identifier: Please double-check the compound name "RO-05-2921" for any potential typos or alternative nomenclature. It is possible the compound is more commonly known by a different name.

-

Consult Internal Documentation: If this compound was sourced from a commercial vendor or a collaborating institution, we advise consulting their internal documentation, such as a material safety data sheet (MSDS) or technical data sheet, which may contain preliminary in vivo data or guidance.

-

Literature Search for Analogs: If the chemical structure of RO-05-2921 is known, conducting a literature search for structurally similar compounds (analogs) may provide insights into potential dosage ranges, administration routes, and relevant biological targets. This information can serve as a starting point for designing pilot studies.

-

Perform Dose-Ranging Studies: In the absence of any available data, it is imperative to conduct initial dose-ranging and toxicity studies in a small cohort of mice to determine the maximum tolerated dose (MTD) and to observe any overt physiological or behavioral effects. This is a critical step for any new compound before proceeding to efficacy studies.

General Guidance for In Vivo Studies in Mouse Models

While specific protocols for RO-05-2921 are unavailable, the following tables and diagrams provide a general framework for designing and conducting in vivo studies in mouse models. This information is based on common practices in preclinical research and should be adapted based on the specific characteristics of the compound and the research question.

Table 1: Common Administration Routes for Mice

| Route of Administration | Abbreviation | Typical Volume | Needle Gauge | Description |

| Intravenous (tail vein) | IV | 100-200 µL | 27-30 G | Direct injection into the bloodstream for rapid systemic distribution. |

| Intraperitoneal | IP | 200-500 µL | 25-27 G | Injection into the peritoneal cavity, allowing for rapid absorption. |

| Subcutaneous | SC | 100-200 µL | 25-27 G | Injection into the loose skin on the back, providing slower, sustained release. |

| Oral Gavage | PO | 200-500 µL | 20-22 G (ball-tipped) | Direct administration into the stomach, mimicking oral drug intake. |

| Intramuscular | IM | 20-30 µL | 28-30 G | Injection into a large muscle mass, such as the quadriceps. |

Table 2: Example of a Dose-Ranging Study Design

| Group | Treatment | Dose (mg/kg) | Number of Mice | Observation Period |

| 1 | Vehicle Control | 0 | 5 | 14 days |

| 2 | RO-05-2921 | X | 5 | 14 days |

| 3 | RO-05-2921 | 2X | 5 | 14 days |

| 4 | RO-05-2921 | 5X | 5 | 14 days |

| 5 | RO-05-2921 | 10X | 5 | 14 days |

'X' represents the starting dose, which should be determined based on any available in vitro data or information from analogous compounds.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a generic experimental workflow for in vivo drug testing and a hypothetical signaling pathway. These are provided as templates and would need to be customized once the specific mechanism of action for RO-05-2921 is identified.

Application Notes and Protocols for RO-05-2921

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of RO-05-2921 (1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one), along with a summary of its chemical properties and biological context.

Introduction

RO-05-2921 is a chemical intermediate belonging to the benzodiazepine class of compounds. It serves as a precursor in the synthesis of various benzodiazepine derivatives, which are known for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties. The biological effects of benzodiazepines are primarily mediated through their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, these compounds enhance the effect of GABA, leading to an increase in the frequency of chloride channel opening and subsequent neuronal hyperpolarization. This results in a dampening of neuronal excitability.

Given its role as a synthetic intermediate, the direct biological activity of RO-05-2921 may be less potent or characterized compared to its downstream derivatives. However, its structural similarity to active benzodiazepines suggests a potential affinity for the benzodiazepine receptor. Researchers working with RO-05-2921 are typically involved in the discovery and development of novel central nervous system therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of RO-05-2921 is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.

| Property | Value |

| Synonyms | 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one |

| CAS Number | 2898-08-0 |

| Molecular Formula | C₁₅H₁₂N₂O |

| Molecular Weight | 236.27 g/mol |

| Aqueous Solubility | 27.2 µg/mL (at pH 7.4) |

| Appearance | Solid (form may vary) |

| Storage Conditions | Short-term: 0-4°C; Long-term: -20°C |

Experimental Protocols

3.1. Preparation of a Stock Solution

The following protocol describes the preparation of a stock solution of RO-05-2921. Due to its low aqueous solubility, organic solvents are required. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of similar compounds.

Materials:

-

RO-05-2921 powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

(Optional) Sonicator

Procedure:

-

Determine the Desired Stock Concentration and Volume: Decide on the final concentration (e.g., 10 mM) and volume (e.g., 1 mL) of the stock solution.

-

Calculate the Required Mass of RO-05-2921:

-

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Example for a 10 mM stock in 1 mL:

-

Mass (mg) = 10 mM x 1 mL x 236.27 g/mol / 1000 = 2.36 mg

-

-

-

Weighing RO-05-2921:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the calculated mass of RO-05-2921 powder into the tube.

-

-

Solubilization:

-

Add the calculated volume of anhydrous DMSO to the tube containing the RO-05-2921 powder.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles. If particles remain, sonication in a water bath for 5-10 minutes may aid in complete solubilization.

-

-

Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

-

Note on Solubility: While DMSO is a recommended solvent, the maximum solubility of RO-05-2921 in DMSO is not widely reported. If a higher concentration stock solution is required, it is advisable to perform a preliminary solubility test with a small amount of the compound.

3.2. Workflow for Stock Solution Preparation

The following diagram illustrates the workflow for preparing a stock solution of RO-05-2921.

Caption: Workflow for RO-05-2921 stock solution preparation.

Biological Context and Signaling Pathway

RO-05-2921 is a structural analog of benzodiazepines, which are positive allosteric modulators of the GABA-A receptor. The GABA-A receptor is a pentameric chloride-selective ion channel that is activated by the neurotransmitter GABA. The binding of benzodiazepines to a specific site on the receptor (the benzodiazepine binding site) potentiates the action of GABA, leading to increased chloride influx and neuronal hyperpolarization. This enhanced inhibitory neurotransmission is the basis for the therapeutic effects of benzodiazepines.

The diagram below illustrates the general mechanism of action of benzodiazepines on the GABA-A receptor signaling pathway.

Caption: Benzodiazepine action on the GABA-A receptor.

Safety Precautions

-

Handle RO-05-2921 in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Avoid inhalation of the powder and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

-

Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

RO-05-2921 for Western Blot Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO-05-2921 is a research compound belonging to the benzodiazepine class of drugs. Its primary mechanism of action is the positive allosteric modulation of GABA-A (γ-aminobutyric acid type A) receptors in the central nervous system. By binding to a specific site on the receptor, RO-05-2921 enhances the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability. This activity gives RO-05-2921 sedative, anxiolytic, and anticonvulsant properties.

In the context of Western blot analysis, RO-05-2921 can be utilized as a tool to investigate the cellular and molecular responses to prolonged GABA-A receptor modulation. Chronic exposure to benzodiazepines has been shown to alter the expression levels of different GABA-A receptor subunits, a key aspect of neuroplasticity and the development of tolerance and dependence. Western blotting is a powerful technique to quantify these changes in protein expression.

These application notes provide a detailed protocol for using RO-05-2921 to treat neuronal cells and subsequently analyze the expression of GABA-A receptor subunits via Western blot.

Principle Application: Investigating Changes in GABA-A Receptor Subunit Expression

Chronic administration of benzodiazepines can lead to adaptive changes in the expression of GABA-A receptor subunits. A common finding is the downregulation of the α1 subunit and a potential upregulation of other subunits like α4. Western blot analysis allows for the quantification of these changes, providing insights into the molecular mechanisms of benzodiazepine action and the development of tolerance.

Data Presentation: Expected Changes in GABA-A Receptor Subunit Expression

The following table summarizes the anticipated quantitative changes in the expression of specific GABA-A receptor subunits following chronic treatment with RO-05-2921, based on findings from literature on benzodiazepines. Data is presented as a fold change relative to vehicle-treated control cells.

| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) |

| GABA-A Receptor α1 Subunit | Vehicle Control | 1.00 ± 0.12 |

| RO-05-2921 (1 µM, 72h) | 0.65 ± 0.09 | |

| GABA-A Receptor α4 Subunit | Vehicle Control | 1.00 ± 0.15 |

| RO-05-2921 (1 µM, 72h) | 1.45 ± 0.21 | |

| β-Actin (Loading Control) | Vehicle Control | 1.00 ± 0.08 |

| RO-05-2921 (1 µM, 72h) | 1.02 ± 0.07 |

Experimental Protocols

I. Cell Culture and Treatment with RO-05-2921

This protocol describes the treatment of a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) with RO-05-2921 to induce changes in GABA-A receptor subunit expression.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

-

RO-05-2921 (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Cell culture plates

-

Phosphate-buffered saline (PBS)

-

Cell scraper

Procedure:

-

Cell Seeding: Plate neuronal cells at a density that will result in 70-80% confluency at the time of harvesting.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment:

-

Prepare working solutions of RO-05-2921 in complete cell culture medium at the desired final concentration (e.g., 1 µM).

-

Prepare a vehicle control working solution with the same final concentration of DMSO as the RO-05-2921 solution.

-

Remove the old medium from the cells and replace it with the medium containing either RO-05-2921 or the vehicle control.

-

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Harvesting:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

II. Western Blot Protocol for GABA-A Receptor Subunit Analysis

This protocol outlines the steps for separating proteins by size, transferring them to a membrane, and probing for specific GABA-A receptor subunits.

Materials:

-

Protein lysates from treated and control cells

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Running buffer (Tris-Glycine-SDS)

-

Transfer buffer (Tris-Glycine-Methanol)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (anti-GABA-A receptor α1, anti-GABA-A receptor α4, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each lysate with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer:

-

Activate the PVDF membrane in methanol for 30 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer.

-

Assemble the transfer stack (filter paper, gel, membrane, filter paper) and perform the transfer according to the manufacturer's instructions (e.g., wet transfer at 100V for 1-2 hours or semi-dry transfer).

-

-

Blocking: After transfer, wash the membrane briefly with TBST and then incubate it in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation:

-

Dilute the primary antibodies in blocking buffer to the recommended concentration.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody in blocking buffer.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (β-actin).

Visualizations

Caption: Signaling pathway of RO-05-2921 action on the GABA-A receptor.

Caption: Experimental workflow for Western blot analysis using RO-05-2921.

Application Notes and Protocols for High-Throughput Screening of a Hypothetical "Beyond Rule of 5" Compound: RO-05-2921

Disclaimer: The compound "RO-05-2921" is not a publicly recognized chemical entity based on available data. The following application notes and protocols are presented as a detailed, illustrative example for a hypothetical "Beyond Rule of 5" (bRo5) compound that targets a protein-protein interaction (PPI). This document is intended for researchers, scientists, and drug development professionals to demonstrate the principles of developing a high-throughput screening (HTS) cascade for such a molecule.

Introduction to Hypothetical Compound RO-05-2921

Hypothetical Compound RO-05-2921 is a synthetic macrocycle designed to inhibit the interaction between two intracellular proteins, "Target Protein A" (TPA) and "Partner Protein B" (PPB). This interaction is a critical node in a signaling pathway implicated in a specific disease state. As a bRo5 compound, RO-05-2921 possesses physicochemical properties (e.g., molecular weight > 500 Da, more than 5 hydrogen bond donors, etc.) that place it outside of Lipinski's Rule of Five, presenting unique challenges and considerations in assay development and screening.

Mechanism of Action: RO-05-2921 is designed to bind to a shallow, extensive surface on TPA, sterically hindering its association with PPB. This disruption is intended to downregulate the downstream signaling cascade initiated by the TPA-PPB complex.

Signaling Pathway of TPA-PPB Interaction

The TPA-PPB interaction is a key upstream event in a hypothetical signaling cascade that leads to the activation of a transcription factor, "Factor-X," which in turn promotes the expression of disease-associated genes.

Caption: TPA-PPB Signaling Pathway and Point of Inhibition by RO-05-2921.

High-Throughput Screening (HTS) Cascade

A tiered approach is recommended for screening compound libraries for inhibitors of the TPA-PPB interaction, starting with a high-throughput primary screen followed by more complex secondary and tertiary assays.

Caption: High-Throughput Screening Cascade for TPA-PPB Inhibitors.

Experimental Protocols

Primary HTS: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is designed to directly measure the interaction between TPA and PPB and its inhibition by test compounds.

Principle: Recombinant TPA is labeled with a donor fluorophore (e.g., Terbium cryptate) and recombinant PPB is labeled with an acceptor fluorophore (e.g., d2). When in close proximity, excitation of the donor leads to fluorescence resonance energy transfer (FRET) to the acceptor, which then emits a signal at a specific wavelength. Inhibitors of the TPA-PPB interaction will disrupt FRET, leading to a decrease in the acceptor signal.

Materials:

-

Recombinant His-tagged TPA

-

Recombinant GST-tagged PPB

-

Anti-His-Tb Cryptate antibody

-

Anti-GST-d2 antibody

-

Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

384-well low-volume white plates

-

Test compounds (including RO-05-2921 as a positive control) and DMSO (negative control)

Protocol:

-

Prepare a stock solution of the test compounds in 100% DMSO.

-

In the 384-well plate, add 50 nL of the test compound solution using an acoustic liquid handler. For controls, add 50 nL of DMSO.

-

Prepare a 2X solution of TPA-Anti-His-Tb (e.g., 10 nM final concentration) in assay buffer. Add 5 µL to each well.

-

Incubate for 15 minutes at room temperature.

-

Prepare a 2X solution of PPB-Anti-GST-d2 (e.g., 20 nM final concentration) in assay buffer. Add 5 µL to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) and then determine the percent inhibition for each compound.

Secondary Assay: Cell-Based Reporter Gene Assay

This assay measures the downstream consequences of TPA-PPB inhibition in a cellular context.

Principle: A stable cell line is engineered to express a reporter gene (e.g., Luciferase) under the control of a promoter containing binding sites for Transcription Factor-X. Inhibition of the TPA-PPB pathway will lead to a decrease in Factor-X activity and a corresponding reduction in luciferase expression.

Materials:

-

Engineered reporter cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay medium (e.g., Opti-MEM)

-

384-well clear-bottom white plates

-

Test compounds

-